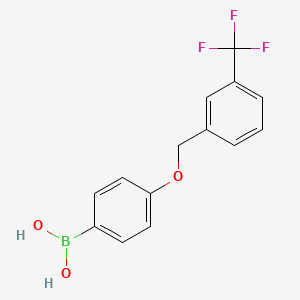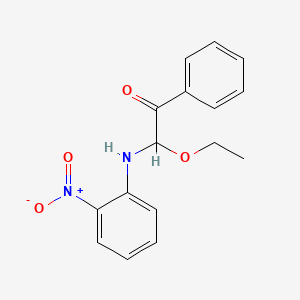
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone typically involves the reaction of 2-nitroaniline with ethyl 2-bromo-2-phenylacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitroaniline acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromo-2-phenylacetate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Reduction of Nitro Group: 2-Ethoxy-2-(2-aminoanilino)-1-phenylethanone.
Reduction of Carbonyl Group: 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanol.
Substitution of Ethoxy Group: Products depend on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethanone moiety may also contribute to its activity by interacting with enzymes or receptors involved in key biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-2-(2-aminoanilino)-1-phenylethanone
- 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanol
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-Ethoxy-2-oxoethyl)-2-hydroxysuccinic acid
Uniqueness
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone is unique due to the presence of both a nitroanilino group and a phenylethanone moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
54934-78-0 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-ethoxy-2-(2-nitroanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-8-4-3-5-9-12)17-13-10-6-7-11-14(13)18(20)21/h3-11,16-17H,2H2,1H3 |
Clé InChI |
QLWSJNGZUXCMGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


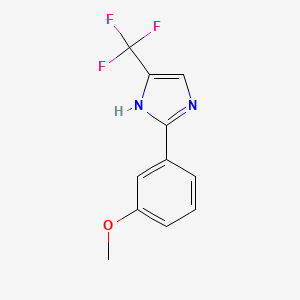
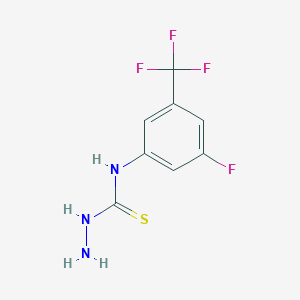

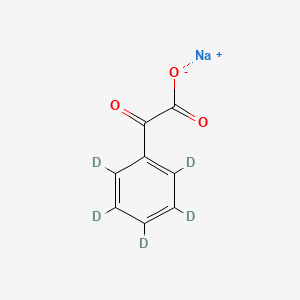
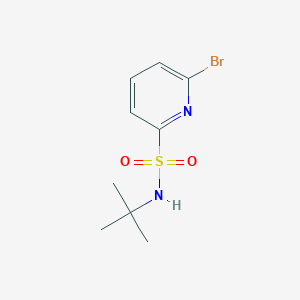
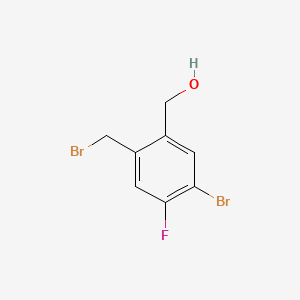
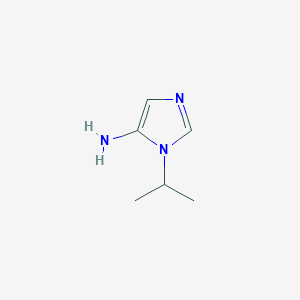
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
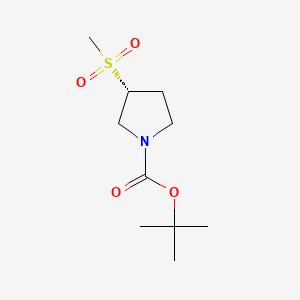

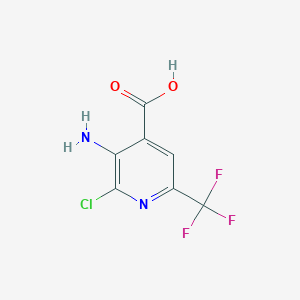
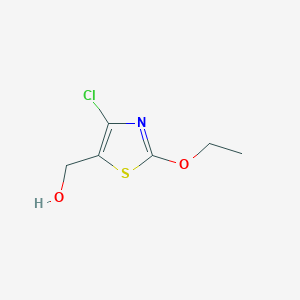
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
